molecular formula C14H18ClNO5 B1487993 Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-85-3

Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1487993
M. Wt: 315.75 g/mol
InChI Key: UCWOSDLGLLSJLX-ROLPUNSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain a methoxycarbonyl group, which is an organyl group of formula ‒COOMe . This group is commonly found in various organic compounds.


Synthesis Analysis

While specific synthesis information for this compound is not available, methoxycarbonyl compounds can be synthesized through various methods. For instance, highly regio- and stereoselective reactions of readily available 2-(methoxycarbonyl)-2,3-allenols with oxalyl chloride in the presence of Et3N or DMSO can afford methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1′-chlorovinyl)alk-2(Z)-enoates .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Methoxycarbonyl compounds can undergo various reactions. For example, the bromination of 2-methoxycarbonyl derivatives of furan, thiophen, and pyrrole in acetic acid has been studied .

Scientific Research Applications

  • Synthetic Methodologies and Chemical Reactions : Research on similar compounds has focused on understanding the mechanisms of photo-methylation and -methoxylation reactions, which are crucial for modifying organic molecules for specific applications. For instance, the study of UV-irradiation effects on methyl 2-pyridinecarboxylate in methanol highlights the complexity of methylation processes at different positions of a molecule depending on the presence of acid and the type of irradiation used (Sugiyama et al., 1981).

  • Catalysis and Reaction Innovation : Investigations into the palladium-catalyzed reactions for synthesizing complex organic structures reveal the importance of catalysts in facilitating efficient and selective transformations. This includes the development of methods for creating pyrrolidine derivatives, which are valuable in medicinal chemistry and the synthesis of biologically active compounds (Ardizzoia et al., 2008).

  • Enhancement of Drug Delivery : The modification of pyrrolidone derivatives to improve transdermal drug delivery exemplifies the application of organic synthesis in developing more effective pharmaceutical formulations. By altering the structure of pyrrolidone derivatives, researchers can significantly affect their lipophilicity and, consequently, their ability to enhance the penetration of drugs through the skin (Sasaki et al., 1988).

properties

IUPAC Name

methyl (2S,4S)-4-(2-methoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5.ClH/c1-18-13(16)10-5-3-4-6-12(10)20-9-7-11(15-8-9)14(17)19-2;/h3-6,9,11,15H,7-8H2,1-2H3;1H/t9-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWOSDLGLLSJLX-ROLPUNSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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